molecular formula C12H16O4 B14313449 2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol CAS No. 113119-79-2

2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol

Cat. No.: B14313449
CAS No.: 113119-79-2
M. Wt: 224.25 g/mol
InChI Key: YKDYCEZDFUYOJM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol is an organic compound characterized by a dioxane ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-ethoxyphenol with formaldehyde and a diol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxane ring. The reaction conditions often include:

    Reagents: 4-ethoxyphenol, formaldehyde, and a diol (such as ethylene glycol)

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Temperature: Reflux conditions

    Solvent: Commonly used solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Influencing Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethoxyphenyl)isoindoline-1,3-dione: Shares the ethoxyphenyl group but differs in the core structure.

    Phenacetin (N-(4-Ethoxyphenyl)acetamide): Contains the ethoxyphenyl group and is known for its analgesic properties.

Uniqueness

2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its structural features are advantageous.

Properties

CAS No.

113119-79-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C12H16O4/c1-2-14-11-5-3-9(4-6-11)12-15-7-10(13)8-16-12/h3-6,10,12-13H,2,7-8H2,1H3

InChI Key

YKDYCEZDFUYOJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2OCC(CO2)O

Origin of Product

United States

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